Methyl 2-(2-hydroxyiminocyclohexyl)acetate
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Overview
Description
The compound with the identifier “Methyl 2-(2-hydroxyiminocyclohexyl)acetate” is known as α-pinene. α-pinene is a naturally occurring organic compound found in the oils of many species of coniferous trees, notably pine. It is a bicyclic monoterpene and is one of the most widely encountered terpenes in nature. α-pinene has a distinct pine-like aroma and is used in various applications, including as a chemical intermediate and in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
α-pinene can be synthesized through the catalytic hydrogenation of turpentine oil, which is a complex mixture of terpenes obtained from the distillation of pine resin. The process involves the use of a nickel-aluminum-molybdenum catalyst. The reaction conditions typically include temperatures ranging from 10°C to 80°C and treatment times of 0.5 to 3 hours. The reaction is then continued at elevated temperatures of 80°C to 105°C for an additional 1 to 12 hours .
Industrial Production Methods
In industrial settings, α-pinene is produced by the fractional distillation of turpentine oil. The process involves the separation of α-pinene from other terpenes based on their boiling points. The use of formaldehyde-modified Raney nickel catalysts has been shown to improve the yield and selectivity of α-pinene, achieving yields greater than 95% and selectivity greater than 95% .
Chemical Reactions Analysis
Types of Reactions
α-pinene undergoes various chemical reactions, including:
Oxidation: α-pinene can be oxidized to form compounds such as verbenone and pinene oxide.
Reduction: Catalytic hydrogenation of α-pinene produces cis-pinane.
Substitution: α-pinene can undergo halogenation reactions to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Halogenation reactions typically use halogens such as chlorine or bromine.
Major Products
Oxidation: Verbenone, pinene oxide.
Reduction: Cis-pinane.
Substitution: Halogenated derivatives of α-pinene.
Scientific Research Applications
α-pinene has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its use in aromatherapy.
Industry: Used in the production of fragrances, flavors, and as a solvent in the chemical industry.
Mechanism of Action
The mechanism of action of α-pinene involves its interaction with various molecular targets and pathways. α-pinene is known to modulate the activity of certain enzymes and receptors, contributing to its antimicrobial and anti-inflammatory effects. It can inhibit the growth of certain bacteria and fungi by disrupting their cell membranes. Additionally, α-pinene has been shown to interact with the central nervous system, potentially influencing neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Similar Compounds
β-pinene: Another monoterpene found in pine resin, similar in structure but with different stereochemistry.
Limonene: A monoterpene found in citrus oils, with a distinct citrus aroma.
Camphene: A bicyclic monoterpene similar to α-pinene, found in essential oils.
Uniqueness
α-pinene is unique due to its high abundance in nature and its distinct pine-like aroma. It is also highly versatile, with applications ranging from chemical synthesis to therapeutic uses. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-(2-hydroxyiminocyclohexyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-13-9(11)6-7-4-2-3-5-8(7)10-12/h7,12H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATYIKMVHDGSFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCC1=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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